molecular formula C9H15Cl2N3O B8242757 5-(piperazin-1-yl)-1H-pyridin-2-one dihydrochloride

5-(piperazin-1-yl)-1H-pyridin-2-one dihydrochloride

Cat. No.: B8242757
M. Wt: 252.14 g/mol
InChI Key: XCZDWUFHDXWXPW-UHFFFAOYSA-N
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Description

5-(piperazin-1-yl)-1H-pyridin-2-one dihydrochloride: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-piperazin-1-yl-1H-pyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound can be achieved through multi-step synthesis processes. These processes often involve the use of cyclization reactions, protection and deprotection steps, and selective intramolecular cyclization reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions are common, where the piperazine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, sulfonium salts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5-piperazin-1-yl-1H-pyridin-2-one is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies[3][3].

Biology: In biological research, this compound is studied for its potential as a serotonin reuptake inhibitor. It has shown promising results in vitro, displaying potent 5-HT reuptake inhibition[3][3].

Medicine: In medicinal chemistry, 5-piperazin-1-yl-1H-pyridin-2-one derivatives are being explored as potential antidepressants. They have been evaluated for their ability to antagonize serotonin depletion and reduce immobility times in animal models[3][3].

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of various pharmaceutical intermediates[3][3].

Mechanism of Action

The mechanism of action of 5-piperazin-1-yl-1H-pyridin-2-one involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants .

Comparison with Similar Compounds

  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one
  • 5-(4-异丙基哌嗪-1-基)吡啶-2-胺

Comparison: Compared to other similar compounds, 5-piperazin-1-yl-1H-pyridin-2-one exhibits unique pharmacokinetic properties and stability in human liver microsomes. It has shown better serotonin reuptake inhibition and pharmacokinetic profiles, making it a more promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

5-piperazin-1-yl-1H-pyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c13-9-2-1-8(7-11-9)12-5-3-10-4-6-12;;/h1-2,7,10H,3-6H2,(H,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDWUFHDXWXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CNC(=O)C=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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